![molecular formula C19H33NO B12620167 N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is a complex organic compound that features a furan ring, a cyclohexane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine typically involves multiple steps, starting with the preparation of the furan ring and the cyclohexane ring. One common method involves the radical bromination of a methyl group followed by a series of condensation reactions . The reaction conditions often include the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to improve yield and reduce reaction times . This method utilizes microwave radiation to accelerate the reaction process, making it more efficient and cost-effective. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amides, and other substituted derivatives .
Scientific Research Applications
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding, electrostatic interactions, or hydrophobic interactions with its targets. These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- Furan-2,5-dicarboxylic acid
- Furan-2-carboxylic acid
- Furan-2-ylmethylamine
Uniqueness
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine is unique due to its combination of a furan ring and a cyclohexane ring, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H33NO |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C19H33NO/c1-15(2)6-9-17(19-5-4-14-21-19)12-13-20-18-10-7-16(3)8-11-18/h4-5,14-18,20H,6-13H2,1-3H3 |
InChI Key |
GLJNQSIDBZLUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCC(CCC(C)C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


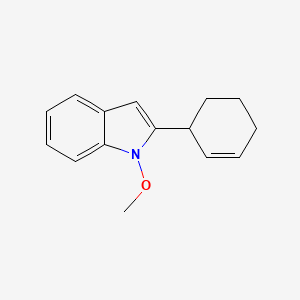
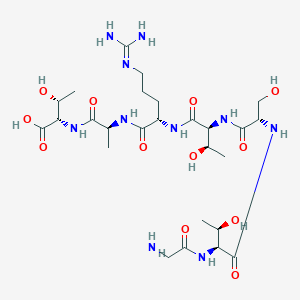
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
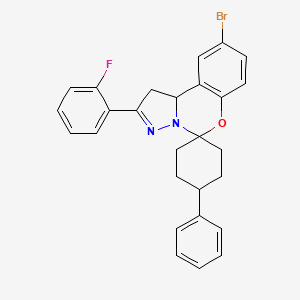
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
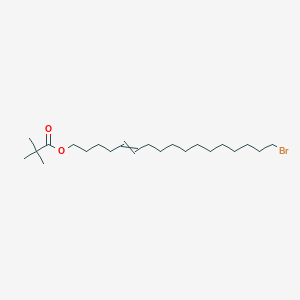
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)
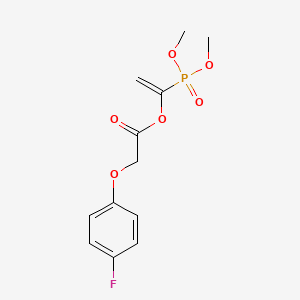
![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
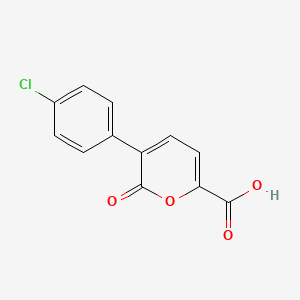
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
